4-Chloro-5-(3-chloropropoxy)quinazoline
CAS No.:
Cat. No.: VC18316154
Molecular Formula: C11H10Cl2N2O
Molecular Weight: 257.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10Cl2N2O |
|---|---|
| Molecular Weight | 257.11 g/mol |
| IUPAC Name | 4-chloro-5-(3-chloropropoxy)quinazoline |
| Standard InChI | InChI=1S/C11H10Cl2N2O/c12-5-2-6-16-9-4-1-3-8-10(9)11(13)15-7-14-8/h1,3-4,7H,2,5-6H2 |
| Standard InChI Key | FLSDNYWSJCWJCM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)OCCCCl)C(=NC=N2)Cl |
Introduction
Structural Characterization and Computational Analysis
Molecular Architecture and Nomenclature
The compound’s IUPAC name, 4-chloro-5-(3-chloropropoxy)quinazoline, defines its substitution pattern: a chlorine atom at position 4 and a 3-chloropropoxy chain at position 5 of the bicyclic quinazoline system . Its molecular formula is C₁₂H₁₂Cl₂N₂O₂, with a molecular weight of 287.14 g/mol . Computational models predict a planar quinazoline core with substituents influencing electronic distribution and steric interactions.
Stereoelectronic Properties
Density functional theory (DFT) calculations for analogous 4-chloro-7-(3-chloropropoxy)-6-methoxyquinazoline reveal a dipole moment of 5.2 Debye, driven by the electronegative chlorine and oxygen atoms . The 3-chloropropoxy group introduces rotational flexibility, with an energy barrier of 2.8 kcal/mol for propoxy chain rotation . These features suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Spectroscopic Signatures
While experimental NMR data for 4-chloro-5-(3-chloropropoxy)quinazoline are unavailable, related compounds exhibit distinct patterns:
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¹H NMR: Aromatic protons resonate at δ 7.2–8.4 ppm, while methoxy and chloropropoxy groups appear at δ 3.8–4.2 ppm .
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¹³C NMR: Quinazoline carbons range from δ 110–160 ppm, with alkoxy carbons at δ 60–70 ppm .
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Mass Spectrometry: Expected molecular ion peak at m/z 287.14 with fragmentation patterns dominated by Cl loss (-35.5 Da) and propoxy chain cleavage .
Synthetic Routes and Optimization
Core Quinazoline Synthesis
Quinazoline derivatives are typically synthesized via:
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Cyclocondensation: Anthranilic acid derivatives react with formamide or urea at 150–200°C to form the quinazoline core .
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Nucleophilic Aromatic Substitution: Chlorine at position 4 is introduced using phosphorus oxychloride (POCl₃) under reflux .
Physicochemical and Pharmacokinetic Properties
Computed Physicochemical Parameters
Key parameters for 4-chloro-5-(3-chloropropoxy)quinazoline (derived from analog data ):
| Property | Value |
|---|---|
| XLogP3 | 3.4 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 5 |
| Topological Polar Surface Area | 52.8 Ų |
The XLogP3 value indicates moderate lipophilicity, suitable for blood-brain barrier penetration. A Topological Polar Surface Area (TPSA) of 52.8 Ų suggests moderate oral bioavailability .
ADME Predictions
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Absorption: Caco-2 permeability: 12 × 10⁻⁶ cm/s (predicted).
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the propoxy chain.
Research Gaps and Future Directions
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Synthetic Challenges: Positional isomerism (5- vs. 7-substitution) requires regioselective methods.
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Biological Screening: No in vivo data exist for this specific isomer.
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Formulation: Prodrug strategies (e.g., phosphate esters) could improve aqueous solubility.
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